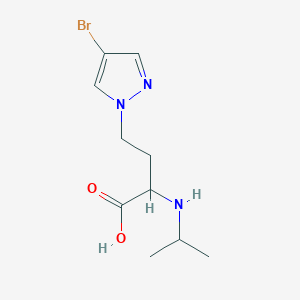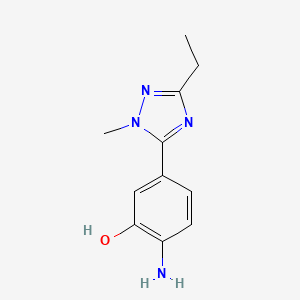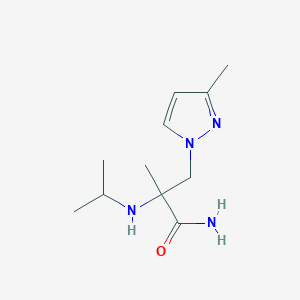
AP3Impurity5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is a synthetic organic compound characterized by the presence of a tert-butyl group, two iodomethyl groups, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate typically involves multiple steps
Azetidine Ring Formation: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-amino ester.
Introduction of Iodomethyl Groups: The iodomethyl groups can be introduced via halogenation reactions, where the azetidine ring is treated with reagents like iodomethane (CH₃I) in the presence of a base.
Formation of tert-Butyl Ester: The tert-butyl ester can be formed by reacting the azetidine derivative with tert-butyl chloroformate (Boc-Cl) under basic conditions.
Industrial Production Methods
Industrial production of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the iodomethyl groups to other functional groups, such as hydroxymethyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
Substitution: Products with azide or thiocyanate groups replacing the iodine atoms.
Oxidation: Oxidized derivatives with functional groups like hydroxyl or carbonyl.
Reduction: Reduced derivatives with hydroxymethyl groups.
Aplicaciones Científicas De Investigación
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Materials Science: It can be employed in the development of novel materials with unique properties, such as polymers and advanced coatings.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Organic Synthesis: It is a valuable intermediate in the synthesis of complex organic molecules, facilitating the construction of diverse chemical architectures.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The iodomethyl groups can act as electrophilic centers, facilitating the formation of covalent bonds with nucleophilic residues in proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-oxoazetidine-1-carboxylate: A related compound with a similar azetidine ring structure but different functional groups.
tert-Butyl (2R,4S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(hydroxymethyl)azetidine-1-carboxylate: Another azetidine derivative with tert-butyl and hydroxymethyl groups.
Uniqueness
tert-Butyl (2R,4S)-2,4-bis(iodomethyl)azetidine-1-carboxylate is unique due to the presence of two iodomethyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
Propiedades
Fórmula molecular |
C10H17I2NO2 |
|---|---|
Peso molecular |
437.06 g/mol |
Nombre IUPAC |
tert-butyl 2,4-bis(iodomethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H17I2NO2/c1-10(2,3)15-9(14)13-7(5-11)4-8(13)6-12/h7-8H,4-6H2,1-3H3 |
Clave InChI |
ULZVMTHSSTWNTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CC1CI)CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


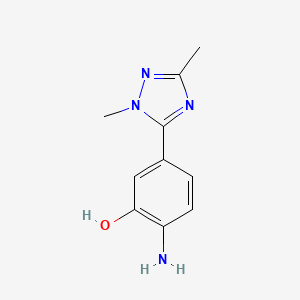
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)

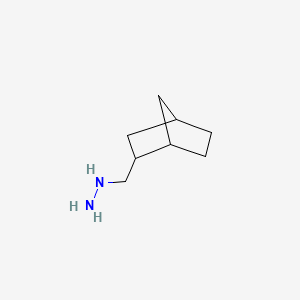



![(3-{[Methyl(propan-2-yl)amino]methyl}phenyl)methanamine hydrochloride](/img/structure/B13644123.png)
